Spectral Differentiation vs. FAM and HEX
6-TET phosphoramidite yields a tetrachlorofluorescein-labeled oligonucleotide with excitation/emission maxima at 521 nm / 541 nm . In comparison, 6-FAM phosphoramidite produces excitation/emission at 494 nm / 520 nm, and 6-HEX phosphoramidite produces excitation/emission at 535 nm / 553 nm [1]. The spectral separation between TET and FAM (ΔEx ≈ 27 nm, ΔEm ≈ 21 nm) enables simultaneous detection in dual-channel multiplex assays on platforms such as ABI PRISM® genetic analyzers, whereas TET and HEX exhibit a ΔEx of approximately 14 nm and ΔEm of 12 nm, providing a distinct third detection channel . The tetrachloro-, hexachloro-, and dichloro-dimethoxy-fluorescein phosphoramidites (TET, HEX, and JOE) are specifically designed as a coordinated series to exploit multicolor detection capabilities of modern DNA sequencers [2].
| Evidence Dimension | Fluorescence excitation and emission wavelength maxima |
|---|---|
| Target Compound Data | Excitation: 521 nm; Emission: 541 nm |
| Comparator Or Baseline | 6-FAM phosphoramidite (Ex: 494 nm, Em: 520 nm); 6-HEX phosphoramidite (Ex: 535 nm, Em: 553 nm) |
| Quantified Difference | TET-FAM ΔEx: 27 nm, ΔEm: 21 nm; TET-HEX ΔEx: 14 nm, ΔEm: 12 nm |
| Conditions | Oligonucleotide labeling in standard DNA synthesis; spectral measurements of labeled oligonucleotide products |
Why This Matters
Procurement decisions must align with the specific detection channels of the laboratory's qPCR or capillary electrophoresis instrumentation; substituting TET with FAM or HEX without recalibrating detection optics results in spectral crosstalk and assay failure.
- [1] Purigo Biotech. Fluorescent dye comparison table: FAM, TET, JOE, HEX. View Source
- [2] Glen Research. 5′-Dichloro-dimethoxy-Fluorescein Phosphoramidite II (Joe II) Technical Datasheet, 10-5906. Tetrachloro-, hexachloro- and dichloro-dimethoxy-fluorescein phosphoramidites designed for multicolor detection. View Source
